molecular formula C5H3BrClNO B145115 2-Bromo-5-chloropyridin-3-ol CAS No. 127561-70-0

2-Bromo-5-chloropyridin-3-ol

Cat. No.: B145115
CAS No.: 127561-70-0
M. Wt: 208.44 g/mol
InChI Key: CXEWQBDKAZUKBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-chloropyridin-3-ol can be synthesized from 5-chloro-3-pyridinol through bromination. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloropyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-chloropyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloropyridin-3-ol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity . The molecular targets and pathways involved vary based on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: Similar structure but lacks the hydroxyl group.

    2-Bromo-5-fluoropyridine: Fluorine atom replaces the chlorine atom.

    2-Bromo-5-chloropyrimidine: Pyrimidine ring instead of pyridine.

Uniqueness

2-Bromo-5-chloropyridin-3-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-bromo-5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEWQBDKAZUKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563472
Record name 2-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127561-70-0
Record name 2-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromine (12.35 g) in 10% NaOH (70 mL) was added dropwise with stirring to a solution of 5-chloro-3-pyridinol (10.00 g) in 10% NaOH (70 mL). After the addition was complete, the reaction was stirred at 22° C. for 20 h. The reaction was cooled to 0° C. and acidified to pH 5.3 with concentrated HCl (aq). The precipitate was filtered and dried under vacuum for 60 h to afford a) (15.66 g, 97%).
Quantity
12.35 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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